molecular formula C21H23ClN4O2S B2769332 (2-methoxyphenyl)(4-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)methanone hydrochloride CAS No. 1351598-28-1

(2-methoxyphenyl)(4-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)methanone hydrochloride

Cat. No.: B2769332
CAS No.: 1351598-28-1
M. Wt: 430.95
InChI Key: ATPXJSMIUYTWNW-UHFFFAOYSA-N
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Description

(2-methoxyphenyl)(4-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)methanone hydrochloride is a useful research compound. Its molecular formula is C21H23ClN4O2S and its molecular weight is 430.95. The purity is usually 95%.
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Properties

IUPAC Name

(2-methoxyphenyl)-[4-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl]methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O2S.ClH/c1-27-19-10-6-5-9-17(19)20(26)24-11-13-25(14-12-24)21-23-22-18(15-28-21)16-7-3-2-4-8-16;/h2-10H,11-15H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATPXJSMIUYTWNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)N2CCN(CC2)C3=NN=C(CS3)C4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors. This suggests that the compound could potentially interact with a variety of targets, contributing to its biological activity.

Biochemical Pathways

It is known that indole derivatives can affect a wide range of biological activities. This suggests that the compound could potentially influence various biochemical pathways, leading to downstream effects.

Pharmacokinetics

It is known that similar compounds, such as indole derivatives, have broad-spectrum biological activities, suggesting that they may have favorable ADME properties.

Result of Action

It is known that similar compounds, such as indole derivatives, exhibit various biological activities. This suggests that the compound could potentially exert a range of molecular and cellular effects.

Action Environment

It is known that the biological activity of similar compounds, such as indole derivatives, can be influenced by various factors. This suggests that environmental factors could potentially affect the action of the compound.

Biological Activity

The compound (2-methoxyphenyl)(4-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)methanone hydrochloride is a complex organic molecule that has garnered attention for its diverse biological activities, particularly in the fields of oncology and infectious diseases. This article synthesizes current research findings regarding its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a piperazine and thiadiazine framework, which is significant for its pharmacological properties. The presence of multiple functional groups enhances its reactivity and potential interactions with biological targets.

Structural Components

  • Thiadiazine Moiety : Known for its role in various pharmacological activities.
  • Piperazine Ring : Often associated with central nervous system effects and other therapeutic actions.
  • Methoxy Group : Enhances lipophilicity and may influence binding to biological targets.

Anticancer Properties

Recent studies have indicated that derivatives of the thiadiazinone scaffold exhibit promising anticancer activities. For example, compounds structurally related to thiadiazinones have shown significant inhibition against various cancer cell lines including bladder and prostate cancer:

CompoundCell LineIC50 (μM)
Compound 16Bladder Cancer1.6
Compound 15Prostate Cancer15

These findings suggest that modifications to the thiadiazinone structure can lead to enhanced potency against specific cancer types while maintaining low toxicity in non-cancerous cell lines .

Antiviral Activity

The compound has demonstrated antiviral properties against influenza A and Coxsackie B4 viruses. Its structural diversity allows it to interact with viral components effectively, inhibiting their replication processes. The antiviral efficacy highlights its potential as a lead compound for developing new antiviral agents.

Antimalarial Potential

Research on structurally similar compounds has indicated potential antimalarial activity. The piperazine framework is particularly noted for its interaction with malaria parasites, suggesting that this compound could be further explored for treating malaria.

Other Biological Activities

The compound also exhibits:

  • Antibacterial Activity : Related derivatives have shown effectiveness against various bacterial strains.
  • Antifungal Properties : Certain analogs demonstrated antifungal activity in vitro, indicating a broad spectrum of biological effects .

The mechanism through which this compound exerts its biological effects involves several pathways:

  • Kinase Inhibition : Some derivatives have been shown to inhibit specific kinases involved in cancer progression.
  • Cell Cycle Arrest : Compounds may induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Viral Entry Inhibition : Antiviral activity may involve blocking viral entry into host cells or disrupting viral replication machinery.

Study 1: Anticancer Efficacy

In a focused study on anticancer properties, several substituted thiadiazinones were synthesized and evaluated against multiple cancer cell lines. The results indicated that specific substitutions on the thiadiazinone scaffold could significantly enhance anticancer activity while minimizing toxicity .

Study 2: Antiviral Evaluation

A study examining the antiviral efficacy of related compounds found that certain derivatives effectively inhibited influenza virus replication in vitro. The structure-activity relationship highlighted the importance of specific functional groups for optimal activity.

Study 3: Antimalarial Screening

Research on piperazine-based compounds revealed promising antimalarial activities, with some derivatives achieving low micromolar IC50 values against Plasmodium falciparum strains, showcasing their potential in malaria treatment strategies.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.